4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Overview
Description
An impurity of the gastrokinetic and antinauseant drug Domperidone.
Mechanism of Action
Target of Action
Domperidone Impurity B, also known as Domperidone EP Impurity B or 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, is a powerful peripheral dopamine receptor antagonist . Its primary targets are the dopamine D2 and D3 receptors .
Mode of Action
Domperidone Impurity B acts by preventing dopamine from binding to the receptors at the chemoreceptor trigger zone . This interaction leads to an increase in esophageal and gastric peristalsis and a decrease in esophageal sphincter pressure .
Biochemical Pathways
The compound’s action affects the gastrointestinal motility pathway . By blocking dopamine receptors, it facilitates gastric emptying and decreases small bowel transit time . This results in increased esophageal and gastric peristalsis, which aids in the movement of food through the digestive tract .
Pharmacokinetics
It’s known that the parent compound, domperidone, undergoes extensive pre-systemic metabolism
Result of Action
The molecular and cellular effects of Domperidone Impurity B’s action include increased gastrointestinal motility and decreased transit time in the small bowel . This can help alleviate symptoms of conditions like gastroparesis and nausea .
Properties
IUPAC Name |
4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFJSQPTDUFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-11-5 | |
Record name | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-CHLORO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-1-FORMYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFF7LGR2XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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